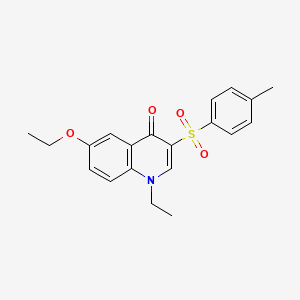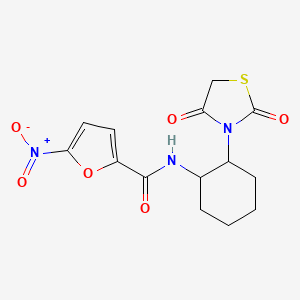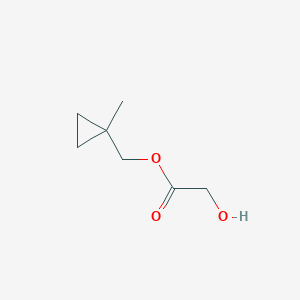
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Compounds derived from quinazolinone, similar in structure to the specified chemical, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown significant potential in comparison to standard drugs like diclofenac sodium, indicating their relevance in developing new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activity
Quinazolinone derivatives have also been studied for their antimicrobial properties. These compounds demonstrated significant activity against various microbial strains, suggesting their usefulness in addressing drug-resistant infections. Such studies lay the groundwork for further research into quinazolinone-based antimicrobials (Patel & Shaikh, 2011).
Anticancer Activity
Research into quinazolinone derivatives has extended into the realm of cancer treatment, with several compounds being synthesized and evaluated for their anticancer activities. These studies involve not only the synthesis and characterization of the compounds but also molecular docking and biological evaluations to understand their mechanisms of action against cancer cells. Such compounds have shown promising results in vitro, indicating potential pathways for the development of novel anticancer therapies (Mehta et al., 2019).
Antimalarial Activity
The quinazolinone framework has been explored for antimalarial activity as well. Compounds synthesized from this class have been tested in mouse models for their efficacy against Plasmodium berghei, with some showing excellent activity. This highlights the potential of quinazolinone derivatives in contributing to the fight against malaria, particularly in strains resistant to current antimalarial drugs (Werbel et al., 1986).
Interaction with Biological Targets
The interaction of quinazolinone derivatives with biological targets, such as translocator protein (TSPO) in the context of neurological conditions, has been studied using PET imaging techniques. This research demonstrates the potential of quinazolinone compounds in diagnosing and understanding the pathology of brain diseases, further extending the scientific applications of these compounds (Yui et al., 2010).
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-11-17(25)8-9-19(14)26-21(29)13-28-20-10-7-16(24)12-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIVQDSXOPWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)
![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)
![[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid](/img/structure/B2659505.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)



![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)